molecular formula C17H19O2P B14433346 (1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 80992-62-7

(1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14433346
CAS No.: 80992-62-7
M. Wt: 286.30 g/mol
InChI Key: ZKHNYIGGKQVGCE-UHFFFAOYSA-N
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Description

(1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane: is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-methoxy-2-methylprop-1-en-1-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and minimizes the risk of contamination. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

(1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific enzymes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
  • Diphenylphosphine oxide
  • Triphenylphosphine oxide

Uniqueness

Compared to similar compounds, (1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane stands out due to its unique methoxy and methyl substituents, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it suitable for specific applications in catalysis and material science.

Properties

CAS No.

80992-62-7

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

[(1-methoxy-2-methylprop-1-enyl)-phenylphosphoryl]benzene

InChI

InChI=1S/C17H19O2P/c1-14(2)17(19-3)20(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3

InChI Key

ZKHNYIGGKQVGCE-UHFFFAOYSA-N

Canonical SMILES

CC(=C(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C

Origin of Product

United States

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